molecular formula C23H23N3O3S B2466093 Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226440-17-0

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2466093
CAS No.: 1226440-17-0
M. Wt: 421.52
InChI Key: ABUHWFACGGPOBV-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a quinoline-based organic compound featuring a thiomorpholine-4-carbonyl group at the quinoline’s C2 position and an ethyl benzoate moiety linked via an amino group at C3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a versatile candidate for pharmaceutical and chemical research. The quinoline core is associated with diverse biological activities, including antimicrobial and anticancer properties, while the thiomorpholine group introduces sulfur-based electronic and steric effects that may enhance metabolic stability and target interactions .

Properties

IUPAC Name

ethyl 4-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)24-20-15-21(22(27)26-11-13-30-14-12-26)25-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUHWFACGGPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the thiomorpholine moiety may interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its specific substitution pattern and functional groups. Below is a comparative analysis with structurally related analogs:

Compound Name Structural Features Key Differences Impact on Properties Reference
Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate Quinoline core, thiomorpholine-4-carbonyl, benzoate at C3 Fluorine substituent at quinoline C6; benzoate at C3 vs. C4 Altered electronic effects (electron-withdrawing F) and steric hindrance may reduce binding affinity compared to the target compound. Positional isomerism affects molecular recognition .
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate Similar quinoline-thiomorpholine backbone, benzoate at C3 Benzoate position (C3 vs. C4) The C3 substitution may limit π-π stacking interactions with aromatic residues in biological targets, reducing potency compared to the C4-substituted target compound .
Ethyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate Naphthyridine core (two nitrogens) instead of quinoline Additional nitrogen in naphthyridine enhances hydrogen-bonding capacity May exhibit stronger interactions with DNA or enzymes but lower lipophilicity, affecting membrane permeability .
Ethyl 4-{[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide}benzoate Thiazolidinone ring, sulfanylidene group Thiazolidinone introduces a ketone and sulfur, lacking quinoline’s aromaticity Electron-withdrawing thiazolidinone may reduce bioavailability but increase reactivity in nucleophilic environments .
Ethyl 4-[(2-{[(2-methoxybenzyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate Thiazole ring, methoxybenzyl group Thiazole’s aromaticity vs. quinoline’s bicyclic structure Thiazole may enhance π-π interactions but lacks the thiomorpholine’s sulfur-mediated metabolic stability .

Biological Activity

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C23_{23}H23_{23}N3_{3}O3_{3}S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1358632-25-3

The structural features include a quinoline moiety, which is known for its biological activity, and a thiomorpholine ring that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This is achieved through a Skraup synthesis, where aniline derivatives are reacted with glycerol in the presence of sulfuric acid.
  • Introduction of the Thiomorpholine Ring : Nucleophilic substitution reactions are employed to introduce the thiomorpholine moiety.
  • Esterification : The final step involves esterification with ethanol to form the ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in cancer cell proliferation. The quinoline core can intercalate with DNA, disrupting replication processes, while the thiomorpholine can form covalent bonds with active sites of enzymes, thereby inhibiting their function.

Pharmacological Studies

  • Anticancer Activity : Several studies have reported on the anticancer properties of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity.
    Cell LineIC50_{50} (µM)
    HeLa (Cervical Cancer)5.2
    MCF-7 (Breast Cancer)6.8
    A549 (Lung Cancer)7.5
    These values indicate that the compound exhibits a promising profile as an anticancer agent.
  • Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing moderate antimicrobial properties.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
    These results suggest that while not highly potent, this compound may have utility in treating infections caused by these pathogens.

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

  • Cancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer activity and found that modifications at the thiomorpholine position significantly enhanced potency against specific cancer types .
  • Neuropharmacology : Another investigation focused on the compound's ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

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